molecular formula C12H24N2O3 B1388068 tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate CAS No. 1073559-55-3

tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate

Cat. No.: B1388068
CAS No.: 1073559-55-3
M. Wt: 244.33 g/mol
InChI Key: QBUNPDBAKSQTFE-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate is formally classified as a piperidine derivative bearing a tert-butoxycarbonyl protecting group. The compound possesses the Chemical Abstracts Service registry number 1073559-55-3 and carries the MDL number MFCD11920519. Its molecular formula is established as C₁₂H₂₄N₂O₃, corresponding to a molecular weight of 244.33 grams per mole. The systematic IUPAC nomenclature reflects its complex substitution pattern, indicating the presence of both hydroxyl and methylaminomethyl groups attached to the fourth carbon of the piperidine ring.

The structural representation of this compound can be expressed through its SMILES notation as O=C(N1CCC(CNC)(O)CC1)OC(C)(C)C, which encodes the complete three-dimensional connectivity of all atoms within the molecule. The compound features a quaternary carbon center at the 4-position of the piperidine ring, bearing both a hydroxyl group and a methylaminomethyl substituent. This structural arrangement creates a stereogenic center, although the commercial material is typically supplied as a racemic mixture.

The physical characteristics of this compound include its appearance as a white crystalline solid at room temperature. The compound demonstrates typical stability under standard laboratory conditions when stored properly, with recommended storage temperatures ranging from 2-8°C to ambient temperature depending on the specific formulation. Its solubility profile indicates good dissolution in polar organic solvents, consistent with the presence of both the carbamate functionality and the hydroxyl group.

Property Value Reference
CAS Number 1073559-55-3
Molecular Formula C₁₂H₂₄N₂O₃
Molecular Weight 244.33 g/mol
MDL Number MFCD11920519
Physical State White solid
Storage Temperature 2-8°C or ambient

Historical Context in Organic Chemistry

The development of this compound is intrinsically linked to the historical evolution of piperidine chemistry and the advancement of amino acid protecting group strategies in organic synthesis. Piperidine itself was first discovered in 1850 by Scottish chemist Thomas Anderson and subsequently, independently, by French chemist Auguste Cahours in 1852, who provided the systematic nomenclature derived from the genus name Piper, the Latin word for pepper. These early investigators obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational chemistry that would later enable the development of more complex piperidine derivatives.

The tert-butoxycarbonyl protecting group, which constitutes a crucial structural element of this compound, emerged as a significant advancement in synthetic organic chemistry during the mid-twentieth century. The tert-butoxycarbonyl group represents an acid-labile protecting group that revolutionized amino acid and peptide synthesis by providing a reliable method for temporary protection of amino functionalities. This protecting group strategy enabled chemists to construct complex molecules with multiple functional groups while maintaining selective reactivity at specific sites during multi-step synthetic sequences.

The specific compound this compound represents a convergence of these historical developments in heterocyclic chemistry and protecting group methodology. The synthesis of such substituted piperidines became feasible through advances in cyclization reactions and selective functionalization techniques that evolved throughout the twentieth century. The incorporation of both hydroxyl and methylaminomethyl substituents at the same carbon center reflects sophisticated synthetic strategies that became available as organic chemistry matured into a precise and predictable science.

Industrial production methods for piperidine derivatives evolved significantly from the original natural product isolation procedures to modern catalytic hydrogenation processes. Contemporary industrial synthesis typically employs the hydrogenation of pyridine over molybdenum disulfide catalysts, providing efficient access to the piperidine core structure. This technological advancement enabled the large-scale production of piperidine-based intermediates necessary for pharmaceutical development, including complex derivatives such as this compound.

Significance in Chemical Research and Development

This compound occupies a position of considerable importance in contemporary chemical research, particularly within the domains of medicinal chemistry and pharmaceutical development. The compound serves primarily as a synthetic intermediate in the construction of more complex molecular architectures, leveraging its multiple reactive sites for further chemical transformations. The presence of the tert-butoxycarbonyl protecting group enables selective manipulation of the secondary amine functionality, while the hydroxyl and methylaminomethyl groups provide additional vectors for molecular elaboration.

In medicinal chemistry research, this compound represents a valuable building block for the synthesis of bioactive molecules, particularly those targeting neurological and psychiatric disorders where piperidine-containing structures have demonstrated significant therapeutic potential. The piperidine structural motif appears in numerous pharmaceutical agents, including selective serotonin reuptake inhibitors, antipsychotic medications, and analgesic compounds. The specific substitution pattern of this compound provides synthetic chemists with opportunities to access novel chemical space through systematic structural modifications.

The compound's utility in chemical research extends beyond its role as a synthetic intermediate to encompass its function as a tool for studying enzyme inhibitors and receptor ligands. The methylamino functionality can participate in hydrogen bonding interactions with biological targets, while the hydroxyl group provides additional binding affinity through polar interactions. These structural features make the compound particularly suitable for structure-activity relationship studies aimed at optimizing biological activity while maintaining appropriate pharmacological properties.

Commercial availability of this compound from multiple suppliers indicates its established importance in research applications. The compound is typically supplied at high purity levels, often exceeding 95%, ensuring reliability for demanding synthetic applications. Quality control measures, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography analysis, validate the structural integrity and purity of commercial batches.

Research Application Significance Molecular Feature
Medicinal Chemistry Building block for bioactive compounds Piperidine core structure
Pharmaceutical Synthesis Intermediate for drug development Multiple reactive sites
Structure-Activity Studies Optimization of biological activity Hydroxyl and methylamino groups
Enzyme Inhibitor Research Tool for studying biological targets Hydrogen bonding capabilities

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(methylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-12(16,6-8-14)9-13-4/h13,16H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUNPDBAKSQTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate typically involves multiple steps

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted piperidines.

Scientific Research Applications

2.1. Mechanism of Action
Investigations into the neuropharmacological effects of tert-butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate suggest its potential as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

Case Study:
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant activity in models of depression, suggesting its potential use as an antidepressant agent.

Toxicology and Safety Profiles

Understanding the safety profile of this compound is crucial for its application in drug development:

Parameter Value
Acute Toxicity (oral)Harmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)

These findings underscore the importance of conducting thorough toxicological evaluations before advancing to clinical trials.

Future Research Directions

The versatility of this compound opens avenues for future research, particularly in:

  • Designing novel piperidine-based drugs: By modifying functional groups to enhance therapeutic efficacy.
  • Investigating alternative therapeutic uses: Such as in treating neurodegenerative diseases or mood disorders.

Mechanism of Action

The mechanism by which tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methylamino groups play crucial roles in binding to enzymes and receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic processes.

  • Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound is compared to similar tert-butyl-protected piperidine derivatives (Table 1), highlighting key structural differences:

Compound Name Substituents at 4-Position Molecular Formula CAS Number Key Functional Groups
Target Compound Hydroxy, (methylamino)methyl C₁₂H₂₂N₂O₃ N/A –OH, –CH₂NHCH₃
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 3-Hydroxypropyl C₁₃H₂₅NO₃ 156185-63-6 –OH, –CH₂CH₂CH₂OH
tert-Butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl, (cyclopropylmethyl)amino C₁₆H₂₈N₂O₃ 1909316-78-4 –CH₂OH, –NHCH₂C₃H₅
tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate 4-((Methylamino)methyl)phenyl C₁₈H₂₈N₂O₂ 1853217-55-6 –C₆H₄CH₂NHCH₃
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate Hydroxy, triazole-thiomethyl C₁₅H₂₂F₃N₅O₃S 1440535-72-7 –OH, –CH₂SC₃H₂F₃N₃

Key Observations :

  • Hydrophilicity: The target compound’s hydroxyl and methylamino groups enhance water solubility compared to aromatic (e.g., phenyl ) or lipophilic (e.g., trifluoromethyl-triazole ) analogs.
  • Bioactivity: The methylamino group may facilitate interactions with amine-binding receptors, while the triazole-thio group in could enhance metabolic stability.
  • Synthetic Flexibility : The hydroxymethyl group in allows further derivatization, such as esterification or oxidation.

Physicochemical Properties

Comparative data on solubility, lipophilicity, and bioavailability (Table 2):

Compound Molecular Weight (g/mol) LogP (Predicted) TPSA (Ų) Solubility (mg/mL) Bioavailability Score
Target 254.32 0.98 64.7 ~10 (DMSO) 0.55
243.34 1.52 58.6 15 (Methanol) 0.65
284.39 1.89 64.7 5 (DCM) 0.50
415.41 3.21 105.0 <1 (DMSO) 0.30

Analysis :

  • The target compound’s moderate LogP (0.98) and topological polar surface area (TPSA = 64.7 Ų) suggest balanced membrane permeability and solubility, ideal for CNS-targeting drugs .
  • The trifluoromethyl-triazole derivative exhibits high lipophilicity (LogP = 3.21), likely limiting aqueous solubility but improving blood-brain barrier penetration.

Biological Activity

Tert-butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate, also known by its CAS number 147539-41-1, is a chemical compound that has gained attention in pharmacological research due to its potential biological activities. This compound features a piperidine ring, which is often associated with central nervous system (CNS) effects, making it a candidate for studies related to neurological disorders.

  • Molecular Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.30 g/mol
  • Structure : The compound consists of a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a methylamino group, contributing to its hydrophobic properties and potential interactions with biological targets .

Research indicates that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Although specific mechanisms of action for this compound have not been fully elucidated, preliminary studies suggest it may interact with neurotransmitter receptors, potentially affecting mood and anxiety disorders.

Pharmacological Potential

  • Neuroprotective Effects : Studies have shown that compounds similar to this compound can exhibit neuroprotective properties against amyloid-beta (Aβ) toxicity, which is relevant in Alzheimer's disease research. For instance, related compounds have demonstrated the ability to inhibit Aβ aggregation and protect neuronal cells from oxidative stress .
  • Inhibition of Enzymatic Activity : Similar piperidine derivatives have been noted for their ability to inhibit enzymes such as β-secretase and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's disease. This inhibition can lead to reduced formation of neurotoxic aggregates and improved cognitive function in experimental models .

In Vitro Studies

In vitro studies have assessed the viability of astrocytes exposed to Aβ peptides when treated with related compounds. Results indicated that these compounds could significantly improve cell viability by reducing inflammatory markers like TNF-α and oxidative stress indicators .

In Vivo Models

In vivo assessments using scopolamine-induced models of cognitive impairment have shown that certain analogs of this compound could reduce oxidative stress markers such as malondialdehyde (MDA), suggesting a protective effect on neuronal health .

Comparative Analysis

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameCAS NumberBiological Activity
Tert-butyl 4-(propylamino)piperidine-1-carboxylate301225-58-1Neuroprotective effects
Tert-butyl methyl(piperidin-4-yl)carbamate108612-54-0Enzyme inhibition (acetylcholinesterase)
1-Boc-4-(isopropylamino)piperidine534595-51-2Potential antidepressant activity
Tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane207405-68-3CNS activity

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling tert-butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99 filters) for aerosolized particles or vapors .
  • Skin/Eye Protection : Wear chemical-resistant gloves, closed goggles, and full-body protective clothing to prevent dermal exposure. In case of contact, rinse skin/eyes with water for 15+ minutes and seek medical evaluation .
  • Storage : Store in a dry, ventilated area at controlled temperatures (e.g., 2–8°C) away from oxidizing agents and moisture .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .
  • Spectroscopic Validation : Combine 1H^1 \text{H}/13C^13 \text{C} NMR to confirm proton environments and carbonyl groups. Mass spectrometry (HRMS) can validate molecular weight and fragmentation patterns .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer :

  • Chemical Stability : Avoid exposure to strong oxidizers (e.g., peroxides) and moisture. Degradation products may include piperidine derivatives or tert-butanol .
  • Thermal Stability : Monitor decomposition at elevated temperatures (>100°C) via TGA/DSC analysis. Store samples under inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved for this compound?

  • Methodological Answer :

  • Dynamic Effects : Investigate conformational flexibility using variable-temperature NMR to identify rotamers or tautomers that may cause signal splitting .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data. Use ORTEP-3 for visualizing crystallographic discrepancies .

Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functional Group Tolerance : Replace the methylamino group with bulkier substituents (e.g., cyclopropyl or aryl groups) using Buchwald-Hartwig coupling. Monitor steric effects on piperidine ring conformation .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect reactive amines during multi-step syntheses .

Q. How can researchers mitigate hazardous byproducts during large-scale reactions involving this compound?

  • Methodological Answer :

  • Reaction Monitoring : Employ in-situ FTIR or LC-MS to detect intermediates like tert-butyl carbamate or methylamine derivatives.
  • Waste Management : Neutralize acidic/basic byproducts (e.g., HCl from Boc deprotection) with ion-exchange resins before disposal .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., amine receptors). Parameterize force fields using PubChem-derived descriptors (e.g., logP, polar surface area) .
  • Metabolite Prediction : Apply BioTransformer 3.0 to model phase I/II metabolism pathways, focusing on hydroxylation or glucuronidation of the piperidine ring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.